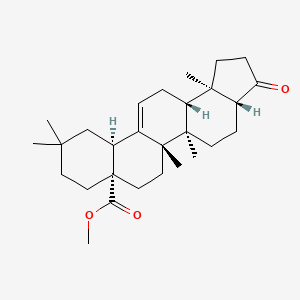
Oleanolic acid derivative 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El derivado del ácido oleanólico 2 es una forma modificada del ácido oleanólico, un triterpeno pentacíclico natural que se encuentra en diversas plantas. El ácido oleanólico y sus derivados son conocidos por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, hepatoprotectoras y anticancerígenas . El derivado del ácido oleanólico 2 se ha sintetizado para mejorar estas propiedades y optimizar su perfil farmacológico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del derivado del ácido oleanólico 2 suele implicar la modificación estructural del ácido oleanólico en posiciones específicas Por ejemplo, la reacción del ácido oleanólico con derivados clorofenilos en condiciones controladas puede producir diversos derivados . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para lograr las modificaciones deseadas.
Métodos de producción industrial: La producción industrial de derivados del ácido oleanólico implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como la cristalización, la cromatografía y la recristalización para purificar el producto final. El uso de equipos avanzados y la automatización en el proceso de producción ayuda a mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El derivado del ácido oleanólico 2 se somete a diversas reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, generalmente utilizando agentes reductores como el borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores en condiciones controladas de temperatura y presión.
Sustitución: Halógenos, agentes alquilantes y otros reactivos en condiciones específicas de disolvente y temperatura.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del ácido oleanólico, cada uno con actividades biológicas y propiedades farmacológicas únicas .
Aplicaciones Científicas De Investigación
El derivado del ácido oleanólico 2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como andamiaje para la síntesis de nuevos compuestos con actividades biológicas mejoradas.
Biología: Estudiado por sus efectos en los procesos celulares, incluida la apoptosis, la proliferación celular y la transducción de señales.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de enfermedades como el cáncer, la diabetes y los trastornos hepáticos.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos, nutracéuticos y cosméticos
Mecanismo De Acción
El mecanismo de acción del derivado del ácido oleanólico 2 implica su interacción con diversos objetivos moleculares y vías. Se ha demostrado que modula la actividad de enzimas, receptores y moléculas de señalización implicadas en la inflamación, la apoptosis y la proliferación celular. Por ejemplo, puede inhibir la actividad de la ciclooxigenasa-2 (COX-2), lo que conduce a una reducción de la inflamación y el dolor . Además, puede inducir la apoptosis en las células cancerosas activando las caspasas y otras proteínas proapoptóticas .
Comparación Con Compuestos Similares
El derivado del ácido oleanólico 2 es único en comparación con otros compuestos similares debido a sus actividades biológicas mejoradas y su perfil farmacológico optimizado. Los compuestos similares incluyen:
Ácido ursólico: Otro triterpeno pentacíclico con actividades biológicas similares pero diferentes modificaciones estructurales.
Ácido betulínico: Conocido por sus propiedades anticancerígenas pero con un mecanismo de acción diferente.
Ácido glicirretínico: Derivado de la raíz de regaliz y utilizado por sus efectos antiinflamatorios y hepatoprotectores
El derivado del ácido oleanólico 2 destaca por sus modificaciones específicas que mejoran su potencial terapéutico y reducen los efectos secundarios, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJEJPIKYXZFX-WSVQCUFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
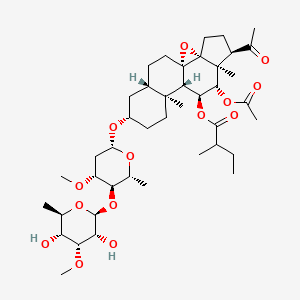
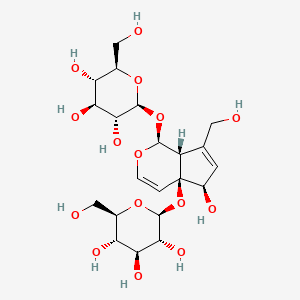
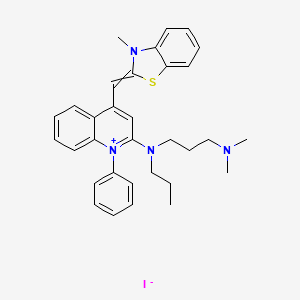

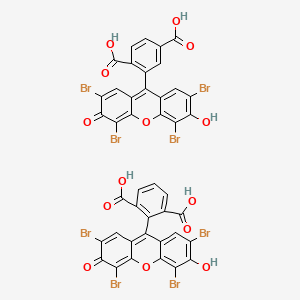

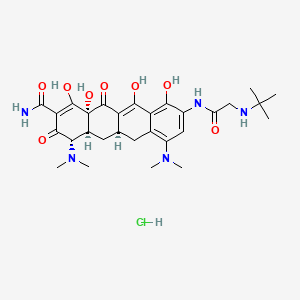
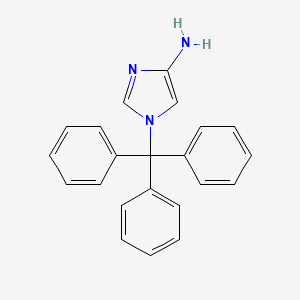
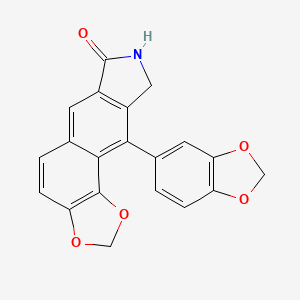
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)
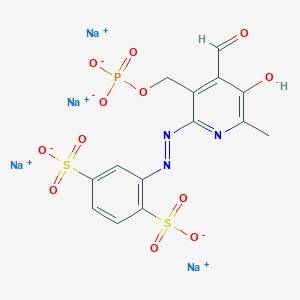
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B1139408.png)

![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B1139412.png)
